molecular formula C8H9NO3 B2428692 5-Amino-3-hydroxy-2-methylbenzoic acid CAS No. 147216-91-9

5-Amino-3-hydroxy-2-methylbenzoic acid

Cat. No.: B2428692
CAS No.: 147216-91-9
M. Wt: 167.164
InChI Key: MBMFYWDQFUONAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-hydroxy-2-methylbenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-methylbenzoic acid, followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The hydroxylation step can be achieved using reagents like sodium hydroxide and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-3-hydroxy-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique functional groups make it a versatile building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often used as probes to investigate biological processes .

Medicine: The compound and its derivatives have shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .

Properties

IUPAC Name

5-amino-3-hydroxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMFYWDQFUONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7.00 g of 3,5-dihydroxy-2-methylbenzoic acid, 5.40 g of ammonium chloride, and 20 ml of 25% aqueous ammonia was heated to 180° C. for 40 hours in a pressure vessel. After cooling, the mixture was evaporated in vacuo. The residue was taken up in 230 ml of 6N hydrochloric acid, and the mixture was heated at reflux for 16 hours. After cooling, unsoluble material was removed by filtration, and the filtrate was evaporated in vacuo. The residue was supended in 100 ml of water, the pH of the suspension was adjusted to 4.5 by the addition of 3N sodium hydroxide, and the mixture was cooled to 0° C. for 30 minutes. The precipitate was isolated by filtration and dried to give 2.50 g of 5-amino-3-hydroxy-2-methylbenzoic acid as white crystals, m.p. >250° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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